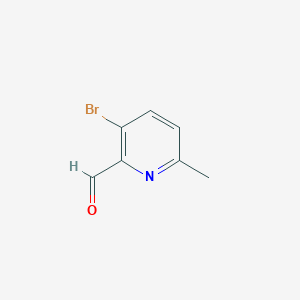![molecular formula C13H16FNO5 B6231615 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid CAS No. 2248349-08-6](/img/no-structure.png)
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid” is a chemical compound . It has a molecular weight of 345.4 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H27N3O6/c1-14(2,3)23-12(21)17-11(16-9-7-8-10(19)20)18-13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,19,20)(H2,16,17,18,21,22) .Chemical Reactions Analysis
The compound is involved in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .Physical And Chemical Properties Analysis
The compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 345.4 .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid' involves the protection of the amine group, followed by the introduction of the fluoro and methoxy substituents, and finally the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "4-aminobenzoic acid", "tert-butyl chloroformate", "potassium fluoride", "iodomethane", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 4-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide to yield 4-{[(tert-butoxy)carbonyl]amino}benzoic acid.", "Step 2: Introduction of the fluoro substituent by reacting 4-{[(tert-butoxy)carbonyl]amino}benzoic acid with potassium fluoride and iodomethane in acetic acid to yield 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid.", "Step 3: Introduction of the methoxy substituent by reacting 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid with sodium methoxide in methanol to yield 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid.", "Step 4: Deprotection of the amine group by reacting 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid with a strong acid such as hydrochloric acid to yield the target compound '4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid'." ] } | |
CAS-Nummer |
2248349-08-6 |
Molekularformel |
C13H16FNO5 |
Molekulargewicht |
285.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



